molecular formula C13H16BrFN6O3S B10832907 Aryl sulphoxide imine derivative 1

Aryl sulphoxide imine derivative 1

Cat. No.: B10832907
M. Wt: 435.27 g/mol
InChI Key: LLCCKYPCVYUSQH-UHFFFAOYSA-N
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Description

Aryl sulphoxide imine derivative 1 is a compound that belongs to the class of sulfoxides and imines. These compounds are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science. The unique structural features of this compound make it a valuable intermediate in various chemical reactions and processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of aryl sulphoxide imine derivative 1 typically involves the oxidation of aryl sulfides to sulfoxides, followed by the formation of imine derivatives. One common method is the metal-free aerobic oxidation of aryl sulfides in the presence of aliphatic aldehydes and N-hydroxyphthalimide (NHPI) as a catalyst . This reaction proceeds under mild conditions and yields the desired sulfoxide with high selectivity.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly oxidants and catalysts is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: Aryl sulphoxide imine derivative 1 undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfone derivatives.

    Reduction: Reduction of the imine group can yield amine derivatives.

    Substitution: The aryl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidants include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aryl derivatives.

Scientific Research Applications

Aryl sulphoxide imine derivative 1 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of aryl sulphoxide imine derivative 1 involves its interaction with various molecular targets. The sulfoxide group can participate in oxidation-reduction reactions, while the imine group can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

    Aryl Sulfones: These compounds are similar in structure but have a sulfone group instead of a sulfoxide group.

    Aryl Amines: These compounds have an amine group instead of an imine group.

    Aryl Ethers: These compounds have an ether linkage instead of a sulfoxide group.

Uniqueness: Aryl sulphoxide imine derivative 1 is unique due to its combination of sulfoxide and imine functionalities. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. Additionally, the presence of both groups can enhance its reactivity and selectivity in various applications .

Properties

Molecular Formula

C13H16BrFN6O3S

Molecular Weight

435.27 g/mol

IUPAC Name

N'-(3-bromo-4-fluorophenyl)-4-[2-(N,S-dimethylsulfonimidoyl)ethylamino]-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide

InChI

InChI=1S/C13H16BrFN6O3S/c1-16-25(2,23)6-5-17-12-11(20-24-21-12)13(19-22)18-8-3-4-10(15)9(14)7-8/h3-4,7,22H,5-6H2,1-2H3,(H,17,21)(H,18,19)

InChI Key

LLCCKYPCVYUSQH-UHFFFAOYSA-N

Canonical SMILES

CN=S(=O)(C)CCNC1=NON=C1C(=NC2=CC(=C(C=C2)F)Br)NO

Origin of Product

United States

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